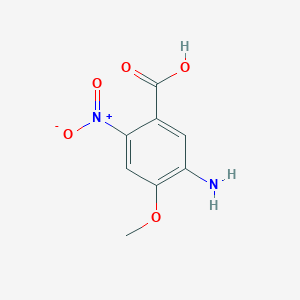![molecular formula C11H21NO3 B13553465 tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various functionalized carbamates and amines .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. It can be used to investigate the activity of carbamate-hydrolyzing enzymes and their inhibitors .
Medicine: It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. It can be employed as a precursor for the synthesis of insecticides and herbicides .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the cyclopropyl ring.
tert-Butyl N-(1-hydroxyethyl)cyclopropylcarbamate: Similar structure but with a different substitution pattern on the cyclopropyl ring.
Uniqueness: tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is unique due to the presence of both a hydroxyethyl group and a cyclopropyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)11(5-6-11)7-8-13/h13H,5-8H2,1-4H3 |
Clave InChI |
UKFXENSEWADTTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


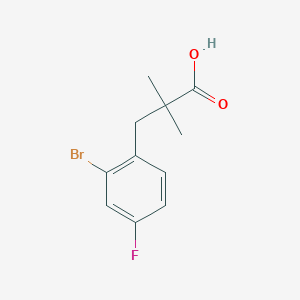

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

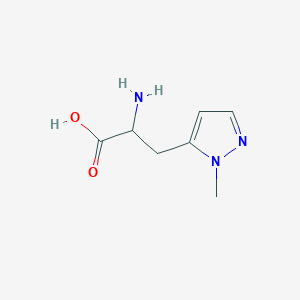

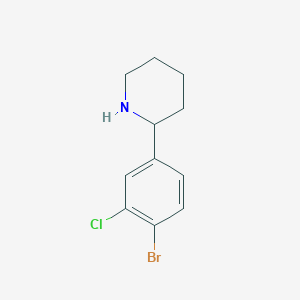
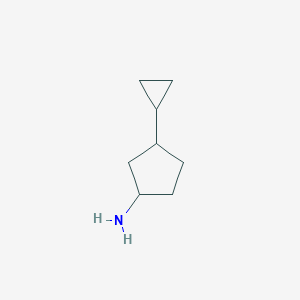

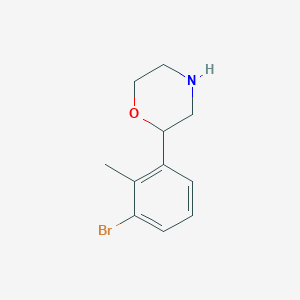
![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
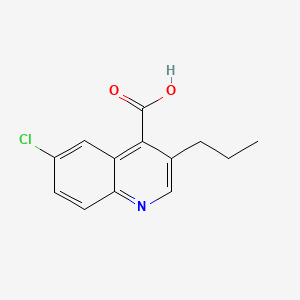
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
